molecular formula C11H14O B3005455 2-Methyl-2-[(3-methylphenyl)methyl]oxirane CAS No. 1782814-11-2

2-Methyl-2-[(3-methylphenyl)methyl]oxirane

Cat. No.: B3005455
CAS No.: 1782814-11-2
M. Wt: 162.232
InChI Key: JXHHRLHHNWJEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[(3-methylphenyl)methyl]oxirane , also known as α-methylepoxystyrene , is a chemical compound with the molecular formula C~9~H~10~O . It belongs to the class of epoxides and is characterized by its three-membered cyclic structure containing an oxygen atom. The compound is also referred to by other names such as Cumene, α,β-epoxy- , 2-Phenyl-2-methyloxirane , and NSC 36616 .


Synthesis Analysis

The synthesis of this compound involves the epoxidation of α-methylstyrene (also known as cumene ) using an appropriate oxidizing agent. The reaction proceeds through the formation of an oxirane ring, resulting in the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to the oxirane ring. The stereochemistry of the oxirane ring is crucial for its reactivity and biological activity. The compound’s 2D and 3D structures are depicted in the available resources .

Safety and Hazards

  • Corrosivity : The compound may exhibit corrosive properties toward metals .

Properties

IUPAC Name

2-methyl-2-[(3-methylphenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-4-3-5-10(6-9)7-11(2)8-12-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHHRLHHNWJEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.